

Lushanrubescensin H chemical formula and properties

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Compound of Interest

Compound Name: *Lushanrubescensin H*

Cat. No.: B3037196

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Lushanrubescensin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lushanrubescensin H is a diterpenoid compound of significant interest within the scientific community. This document provides a comprehensive technical overview of its chemical formula, properties, and known biological activities. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This guide includes a compilation of its physicochemical properties, a summary of its biological evaluation, and detailed experimental methodologies where available.

Chemical Identity and Properties

Lushanrubescensin H is chemically identified by the formula $C_{22}H_{30}O_6$.^{[1][2]} It has a molecular weight of approximately 390.47 g/mol.^[1] The compound is registered under the CAS Number 476640-22-9.^[1]

Physicochemical Properties

Lushanrubescensin H is a solid at room temperature with a reported purity of 98%. While detailed solubility data is not widely available, it is recommended to facilitate dissolution by

warming and sonication. Stock solutions of the compound can be stored at -20°C for extended periods.

Property	Value	Reference
Chemical Formula	C22H30O6	[1][2]
Molecular Weight	390.47 g/mol	[1]
CAS Number	476640-22-9	[1]
Physical State	Solid	
Purity	98%	
Appearance	Crystalline (inferred)	

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Lushanrubescensin H** is not readily available in public databases. Researchers are advised to consult specialized chemical analysis literature or perform de novo spectral analysis for structural confirmation and characterization.

Biological Activity and Pharmacological Potential

While specific biological activity data for **Lushanrubescensin H** is limited in the public domain, related natural products often exhibit a range of pharmacological effects, including anticancer and anti-inflammatory properties. Further investigation into the bioactivity of **Lushanrubescensin H** is a promising area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or specific biological evaluation of **Lushanrubescensin H** are not extensively documented in publicly accessible sources. The following sections provide generalized experimental workflows that can be adapted for the study of this compound.

General Cytotoxicity Assay Workflow

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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Figure 1: General workflow for a cytotoxicity assay.

General Anti-inflammatory Assay Workflow (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.



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Figure 2: Workflow for an in vitro anti-inflammatory assay.

Conclusion

Lushanrubescensin H represents a molecule with potential for further scientific exploration. This technical guide consolidates the currently available information on its chemical and physical properties. The absence of detailed biological and spectral data highlights a significant opportunity for novel research. The provided general experimental workflows offer a starting point for investigators to explore the cytotoxic and anti-inflammatory potential of this compound. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of **Lushanrubescensin H**.

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